molecular formula C14H22O6 B14259674 Triethyl pent-4-ene-2,2,4-tricarboxylate CAS No. 169809-61-4

Triethyl pent-4-ene-2,2,4-tricarboxylate

Cat. No.: B14259674
CAS No.: 169809-61-4
M. Wt: 286.32 g/mol
InChI Key: UTLKVCIOARHVOM-UHFFFAOYSA-N
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Description

Triethyl pent-4-ene-2,2,4-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is characterized by the presence of three ester groups and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl pent-4-ene-2,2,4-tricarboxylate typically involves the reaction of diethyl methylmalonate with ethyl chloroacetate in the presence of a strong base such as sodium hydride (NaH). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is cooled to -10°C and then gradually warmed to room temperature, followed by purification using silica column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Triethyl pent-4-ene-2,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Triethyl pent-4-ene-2,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Triethyl pent-4-ene-2,2,4-tricarboxylate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophilic centers, attracting nucleophiles to form new bonds. The double bond can participate in addition reactions, where reagents add across the double bond to form new products.

Comparison with Similar Compounds

Similar Compounds

    Triethyl pent-4-ene-1,2,2-tricarboxylate: Similar structure but different positioning of ester groups.

    Tetraethyl hepta-1,6-diene-2,4,4,6-tetracarboxylate: Contains additional ester groups and double bonds.

Properties

CAS No.

169809-61-4

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

triethyl 1-methylbut-3-ene-1,1,3-tricarboxylate

InChI

InChI=1S/C14H22O6/c1-6-18-11(15)10(4)9-14(5,12(16)19-7-2)13(17)20-8-3/h4,6-9H2,1-3,5H3

InChI Key

UTLKVCIOARHVOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CC(C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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